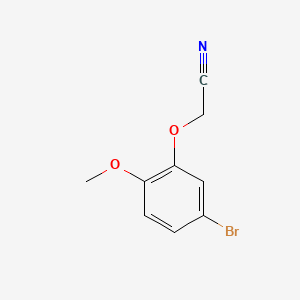

2-(5-Bromo-2-methoxyphenoxy)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-bromo-2-methoxyphenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c1-12-8-3-2-7(10)6-9(8)13-5-4-11/h2-3,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQWGGDKJXBFASE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682003 | |

| Record name | (5-Bromo-2-methoxyphenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221793-69-6 | |

| Record name | 2-(5-Bromo-2-methoxyphenoxy)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221793-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Bromo-2-methoxyphenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 5 Bromo 2 Methoxyphenoxy Acetonitrile

Convergent and Linear Synthesis Strategies

The assembly of 2-(5-bromo-2-methoxyphenoxy)acetonitrile can be designed using either linear or convergent approaches. A linear synthesis would involve the sequential modification of a starting precursor, such as guaiacol (B22219) (o-methoxyphenol), through bromination and subsequent etherification. A convergent strategy, on the other hand, would involve the synthesis of key fragments, namely the 5-bromo-2-methoxyphenol (B1267044) unit and a cyanomethylating agent, which are then coupled in a final step.

A common precursor for these syntheses is 5-bromo-2-methoxyphenol. One documented synthesis of this intermediate starts from o-methoxyphenol. google.com The process involves the protection of the phenolic hydroxyl group via acetylation with acetic anhydride, followed by bromination using bromine with an iron powder catalyst. google.com The final step is the deacetylation of the protected group to yield 5-bromo-2-methoxyphenol. google.com

Formation of the Phenoxy Ether Linkage

The crucial step in the synthesis of the target molecule is the formation of the phenoxy ether bond. This can be achieved through well-established methods such as the Williamson ether synthesis or the Ullmann-type coupling reactions.

The Williamson ether synthesis is a widely used and versatile method for preparing ethers. mdpi.comregulations.gov This S\textsubscript{N}2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. mdpi.com In the context of synthesizing this compound, this would involve the reaction of 5-bromo-2-methoxyphenol with a haloacetonitrile, such as chloroacetonitrile (B46850) or bromoacetonitrile.

The first step is the deprotonation of the phenolic hydroxyl group of 5-bromo-2-methoxyphenol to form the more nucleophilic phenoxide. This is typically achieved using a suitable base. The choice of base and solvent is critical for the success of the reaction. A patent for a similar compound, 2-(2-isopropyl-4-methoxyphenoxy)acetonitrile, suggests that this alkylation can be effectively carried out using potassium carbonate as the base in acetonitrile (B52724) as the solvent. google.com Alternatively, a stronger base like sodium hydroxide (B78521) can be used in a solvent mixture of toluene (B28343) and N-methyl-2-pyrrolidone (NMP). google.com These conditions are generally applicable to the synthesis of the target compound.

A general representation of the Williamson ether synthesis for this target molecule is presented below:

Image depicting the general reaction scheme for the Williamson Ether Synthesis of this compound.

Image depicting the general reaction scheme for the Williamson Ether Synthesis of this compound.| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield |

| 5-Bromo-2-methoxyphenol | Chloroacetonitrile | Potassium Carbonate | Acetonitrile | Reflux | Data not available |

| 5-Bromo-2-methoxyphenol | Bromoacetonitrile | Sodium Hydroxide | Toluene/NMP | 25-35°C | Data not available |

The table above outlines plausible reaction conditions for the Williamson ether synthesis based on analogous reactions. Specific yield data for the synthesis of this compound is not available in the provided search results.

The Ullmann condensation, a copper-catalyzed reaction, provides an alternative route for the formation of diaryl ethers. organic-chemistry.orgnih.gov This reaction typically involves the coupling of an aryl halide with a phenol (B47542) in the presence of a copper catalyst and a base, often at elevated temperatures. organic-chemistry.org While traditionally requiring harsh conditions, modern modifications of the Ullmann reaction have been developed that proceed under milder conditions. nih.gov

In the synthesis of this compound, an Ullmann-type reaction could theoretically be employed, although it is a less direct approach for this specific target compared to the Williamson ether synthesis. It would involve the coupling of an appropriately substituted aryl halide with a phenolic precursor.

Introduction of the Acetonitrile Moiety

The cyanomethyl group is a key functional component of the target molecule. Its introduction can be achieved either by reacting with a pre-functionalized reagent, as in the Williamson ether synthesis, or through dedicated cyanomethylation strategies.

As detailed in the Williamson ether synthesis section (2.1.1.1), the most straightforward method for introducing the acetonitrile moiety is through a nucleophilic substitution reaction. The phenoxide of 5-bromo-2-methoxyphenol acts as a nucleophile, displacing the halide from a halogenated methyl cyanide like chloroacetonitrile or bromoacetonitrile. google.com Bromoacetonitrile can be prepared from chloroacetonitrile by reaction with an inorganic bromide and an iodine-containing catalyst. patsnap.com

| Phenolic Precursor | Halogenated Methyl Cyanide | Base | Solvent System |

| 5-Bromo-2-methoxyphenol | Chloroacetonitrile | K\textsubscript{2}CO\textsubscript{3} | Acetonitrile |

| 5-Bromo-2-methoxyphenol | Bromoacetonitrile | NaOH | Toluene/NMP |

This table illustrates the reactants for the nucleophilic substitution to introduce the acetonitrile moiety.

Direct C-H Functionalization of Acetonitrile Precursors

The direct C-H functionalization of acetonitrile precursors represents a modern and atom-economical approach to forming C-C bonds. While specific literature on the direct C-H functionalization to synthesize this compound is not abundant, the principles of palladium-catalyzed C-H arylation can be applied. In a hypothetical approach, a palladium catalyst, in conjunction with a suitable ligand and oxidant, could facilitate the coupling of 5-bromo-2-methoxyphenol with acetonitrile. This method would avoid the pre-functionalization of acetonitrile, thereby shortening the synthetic sequence. The development of such a direct C-H activation strategy would be a significant advancement in the synthesis of phenoxyacetonitrile (B46853) derivatives.

Regioselective Halogenation of the Aromatic Ring (Bromination)

A key synthetic route to this compound involves the regioselective bromination of 2-(2-methoxyphenoxy)acetonitrile (B1301189). The methoxy (B1213986) group is an ortho-, para-directing group, and the bulky phenoxyacetonitrile substituent at the ortho position sterically hinders electrophilic attack at the 6-position. This directs the incoming electrophile, in this case, bromine, to the para-position (position 5).

N-Bromosuccinimide (NBS) is a commonly used reagent for such regioselective brominations of electron-rich aromatic compounds like phenols and their ethers. wikipedia.orgorganic-chemistry.orgacs.org The reaction is typically carried out in a suitable solvent, such as a chlorinated solvent or acetonitrile, and can be catalyzed by an acid. acs.org The use of NBS is advantageous as it is a solid, easier to handle than liquid bromine, and often leads to higher selectivity with fewer side products. wikipedia.org

Table 1: Reagents for Regioselective Bromination

| Reagent | Advantages |

| N-Bromosuccinimide (NBS) | Solid, easier handling, high selectivity |

| Molecular Bromine (Br₂) | Potent brominating agent |

For the synthesis of this compound, the reaction would proceed by treating 2-(2-methoxyphenoxy)acetonitrile with NBS in a solvent like acetonitrile. The reaction may be performed at room temperature or with gentle heating to achieve a high yield of the desired 5-bromo isomer.

Selective Methoxylation of Aromatic Precursors

Another viable synthetic pathway is the selective methoxylation of a corresponding hydroxyphenoxyacetonitrile precursor, such as 2-(5-bromo-2-hydroxyphenoxy)acetonitrile. This transformation is typically achieved via a Williamson ether synthesis. masterorganicchemistry.comyoutube.com The phenolic hydroxyl group is first deprotonated with a suitable base to form a phenoxide ion, which then acts as a nucleophile and attacks a methylating agent.

Common bases for this reaction include sodium hydride (NaH) or potassium carbonate (K₂CO₃). youtube.com Methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) are frequently used as the methylating agent. The reaction is generally carried out in a polar aprotic solvent such as acetone (B3395972) or acetonitrile to facilitate the nucleophilic substitution. youtube.com This method is highly efficient for the O-methylation of phenols. researchgate.net

Table 2: Conditions for Selective Methoxylation

| Base | Methylating Agent | Solvent |

| Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | Acetonitrile |

| Potassium Carbonate (K₂CO₃) | Dimethyl Sulfate ((CH₃)₂SO₄) | Acetone |

Optimization of Reaction Conditions and Catalyst Systems

Ligand Design and Catalyst Screening for Metal-Catalyzed Processes

For metal-catalyzed routes to this compound, such as a palladium-catalyzed etherification, the choice of ligand and catalyst is crucial for achieving high efficiency and selectivity. The ligand plays a key role in stabilizing the metal center and modulating its reactivity. For cross-coupling reactions to form ether linkages, phosphine-based ligands are commonly employed. nih.gov

Ligands with varying steric and electronic properties would need to be screened to find the optimal system. For instance, bulky, electron-rich phosphine (B1218219) ligands can enhance the rate of oxidative addition and reductive elimination, which are key steps in the catalytic cycle. Catalyst screening would involve testing various palladium sources, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a library of ligands to identify the most active and stable catalytic system for the desired transformation. clockss.orgnih.gov

Solvent Effects and Temperature Control in High-Yield Synthesis

Solvent and temperature are critical parameters in the synthesis of this compound, particularly in nucleophilic substitution reactions like the Williamson ether synthesis. The choice of solvent can significantly influence the reaction rate and yield. libretexts.orgcsbsju.edu

Polar aprotic solvents, such as acetonitrile, acetone, and dimethylformamide (DMF), are generally preferred for Sₙ2 reactions. youtube.comyoutube.com These solvents can dissolve the ionic nucleophile while not overly solvating it, thus preserving its nucleophilicity. youtube.com In contrast, polar protic solvents, like water and alcohols, can form strong hydrogen bonds with the nucleophile, which can decrease its reactivity and slow down the reaction. csbsju.eduyoutube.com

Temperature control is also essential. While higher temperatures can increase the reaction rate, they can also lead to undesired side reactions, such as elimination or decomposition of the product. Therefore, the reaction temperature must be carefully optimized to ensure a high yield of the desired product in a reasonable timeframe.

Table 3: Solvent Effects in Nucleophilic Substitution

| Solvent Type | Effect on Sₙ2 Reactions | Examples |

| Polar Aprotic | Generally accelerates the reaction | Acetonitrile, Acetone, DMF |

| Polar Protic | Generally slows down the reaction | Water, Ethanol (B145695), Methanol |

Green Chemistry Principles in the Development of Sustainable Synthetic Routes

The application of green chemistry principles is becoming increasingly important in chemical synthesis. For the production of this compound, several green strategies can be considered.

One key aspect is the use of safer and more environmentally benign reagents. For the bromination step, replacing molecular bromine with N-bromosuccinimide (NBS) is a step towards a greener process, as NBS is a solid and easier to handle. wikipedia.org Furthermore, developing catalytic bromination methods that use a catalytic amount of a bromide source in the presence of a green oxidant would be a significant improvement. bohrium.comacs.org

Another principle of green chemistry is the use of safer solvents. Whenever possible, the use of hazardous solvents should be minimized or replaced with greener alternatives such as ethanol or even water, if the reaction conditions allow. researchgate.net

Atom economy is also a central concept in green chemistry. The development of direct C-H functionalization methods for the synthesis of this compound would be highly advantageous in this regard, as it would reduce the number of synthetic steps and the amount of waste generated.

Atom Economy and Reaction Efficiency

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product. In practice, many reactions generate byproducts, leading to lower atom economy.

Table 1: Theoretical Atom Economy for the Synthesis of this compound

| Reactant 1 | Reactant 2 | Base | Desired Product | Byproduct | Molecular Weight of Reactants | Molecular Weight of Product | Theoretical Atom Economy (%) |

| 5-Bromo-2-methoxyphenol | Chloroacetonitrile | Sodium Hydroxide | This compound | Sodium Chloride, Water | 318.57 | 242.06 | 76.0 |

| 5-Bromo-2-methoxyphenol | Bromoacetonitrile | Sodium Hydroxide | This compound | Sodium Bromide, Water | 363.02 | 242.06 | 66.7 |

Note: The table presents a simplified calculation and does not account for solvents or other reagents.

Reaction efficiency is also a critical factor, encompassing not just the yield but also reaction time, temperature, and energy consumption. Optimizing these parameters can significantly reduce the environmental impact of the synthesis. For instance, the use of microwave irradiation instead of conventional heating can sometimes lead to shorter reaction times and increased yields in Williamson ether syntheses.

Use of Benign Solvents and Renewable Resources

The choice of solvent is a key consideration in green chemistry, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to waste and environmental impact. Traditional Williamson ether syntheses often employ polar aprotic solvents like acetonitrile or dimethylformamide (DMF). While effective, these solvents have toxicity concerns. waters.com

Research into greener alternatives has identified solvents like acetone and isopropyl alcohol as being less toxic and having a smaller environmental footprint. waters.comnih.govwiley.com The feasibility of using such solvents would need to be empirically determined for the synthesis of this compound, as solubility and reactivity can be highly dependent on the solvent system. A patent for a related compound, 2-(2-isopropyl-4-methoxyphenoxy)acetonitrile, mentions the use of toluene and N-methyl-2-pyrrolidone (NMP), highlighting that solvent choice is critical for reaction success. google.com

Table 2: Comparison of Properties of Common and Greener Solvents

| Solvent | Class | Boiling Point (°C) | Environmental/Health Notes |

| Acetonitrile | 2 | 81.6 | Toxic, environmental hazard. waters.com |

| Dimethylformamide (DMF) | - | 153 | Reproductive toxicity concerns. |

| Acetone | 3 | 56 | Less toxic, readily biodegradable. nih.govwiley.com |

| Isopropyl Alcohol | 3 | 82.6 | Less toxic than acetonitrile. waters.com |

| Ethanol | 3 | 78.3 | Generally considered a green solvent. rsc.orgmostwiedzy.pl |

Source: Adapted from various sources discussing solvent properties. waters.comnih.govwiley.comrsc.orgmostwiedzy.pl

The introduction of the nitrile group also presents an opportunity for greener approaches. Traditional methods often involve the use of toxic cyanide salts. orgsyn.org An emerging and highly promising alternative is the use of biocatalysis. nih.govmdpi.comchemistryviews.orgtandfonline.comresearchgate.net Enzymes such as aldoxime dehydratases can convert aldoximes to nitriles under mild, aqueous conditions, completely avoiding the use of cyanide. mdpi.comchemistryviews.org This approach, if developed for the appropriate substrate, could represent a significant advancement in the green synthesis of nitrile-containing compounds. While specific research on the biocatalytic synthesis of this compound is not yet available, it represents a frontier in the application of biotechnology to fine chemical manufacturing.

The starting material, 5-bromo-2-methoxyphenol, can be synthesized from o-methoxyphenol (guaiacol). google.com Guaiacol itself can be derived from lignin, a major component of biomass, which opens up the possibility of using renewable resources for the synthesis of this compound.

Reactivity and Mechanistic Investigations of 2 5 Bromo 2 Methoxyphenoxy Acetonitrile

Transformations of the Nitrile Group (–C≡N)

The carbon-nitrogen triple bond of the nitrile group is polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic. This electronic character is central to its reactivity, making it a target for both nucleophilic and electrophilic reagents. The principal transformations involve hydrolysis and reduction, which fundamentally alter the oxidation state of the carbon atom.

The hydrolysis of nitriles is a fundamental process that converts them into carboxylic acids or, under certain conditions, isolates the intermediate amide. numberanalytics.comnumberanalytics.com This reaction can be catalyzed by either acid or base, with each pathway proceeding through a distinct mechanism. chemistrysteps.comlibretexts.org For 2-(5-Bromo-2-methoxyphenoxy)acetonitrile, hydrolysis would lead to the formation of 2-(5-Bromo-2-methoxyphenoxy)acetic acid or its corresponding amide.

Under acidic conditions, typically by heating with an aqueous solution of a strong acid like hydrochloric acid or sulfuric acid, the nitrile group undergoes hydrolysis to form a carboxylic acid. numberanalytics.comlibretexts.org The reaction proceeds in two main stages: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide to the carboxylic acid. chemistrysteps.comlibretexts.org

The mechanism begins with the protonation of the nitrile's nitrogen atom by the acid catalyst. This step significantly increases the electrophilicity of the nitrile carbon. libretexts.orgorganicchemistrytutor.com A water molecule, acting as a nucleophile, then attacks the activated carbon atom. libretexts.org A series of proton transfers follows, leading to the formation of an amide tautomer known as an imidic acid, which quickly rearranges to the more stable amide intermediate. chemistrysteps.com Under the reaction conditions, this amide is generally not isolated and undergoes further hydrolysis. The carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more susceptible to a second nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate which, after further proton transfers, eliminates ammonia (B1221849). The final deprotonation of the resulting product yields the carboxylic acid, 2-(5-Bromo-2-methoxyphenoxy)acetic acid. organicchemistrytutor.com

Table 1: Predicted Acid-Catalyzed Hydrolysis of this compound

| Reactant | Reagents | Intermediate | Final Product |

| This compound | H₃O⁺ (aq), Heat | 2-(5-Bromo-2-methoxyphenoxy)acetamide | 2-(5-Bromo-2-methoxyphenoxy)acetic acid |

In the presence of a strong base, such as aqueous sodium hydroxide (B78521), this compound can also be hydrolyzed. The mechanism differs significantly from the acid-catalyzed pathway. It commences with the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon. numberanalytics.comchemistrysteps.com This addition forms an intermediate with a negative charge on the nitrogen, which is then protonated by water to form an imidic acid. chemistrysteps.comlibretexts.org

The imidic acid is deprotonated by the base, and another proton transfer results in the formation of an amide intermediate. chemistrysteps.com Depending on the reaction conditions, such as temperature and base concentration, it is sometimes possible to isolate the amide. organicchemistrytutor.com However, more vigorous conditions typically lead to further hydrolysis. The hydroxide ion attacks the carbonyl carbon of the amide, forming a tetrahedral intermediate. This intermediate then collapses, eliminating an amide ion (NH₂⁻) as a leaving group to form the carboxylic acid. numberanalytics.com In the basic medium, the carboxylic acid is immediately deprotonated to form a carboxylate salt. A final acidic workup step is required to protonate the carboxylate and isolate the neutral carboxylic acid, 2-(5-Bromo-2-methoxyphenoxy)acetic acid. libretexts.org

Table 2: Predicted Base-Catalyzed Hydrolysis of this compound

| Reactant | Reagents | Intermediate | Final Product (after acidic workup) |

| This compound | 1. NaOH (aq), Heat2. H₃O⁺ | 2-(5-Bromo-2-methoxyphenoxy)acetamide | 2-(5-Bromo-2-methoxyphenoxy)acetic acid |

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the choice of reducing agent and reaction conditions. These transformations are crucial for synthesizing key building blocks for pharmaceuticals and other fine chemicals.

Catalytic hydrogenation is a widely used industrial method for the reduction of nitriles to primary amines. bme.hu This process typically involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a heterogeneous metal catalyst. Common catalysts include Raney Nickel, Cobalt (Co), Palladium (Pd), and Platinum (Pt). oup.comrsc.orggoogle.com For this compound, this reaction would yield 2-(5-Bromo-2-methoxyphenoxy)ethan-1-amine.

The reaction mechanism involves the adsorption of the nitrile and hydrogen onto the catalyst surface. The C≡N triple bond is sequentially hydrogenated, first to an imine intermediate (R-CH=NH) and then to the primary amine (R-CH₂-NH₂). A critical challenge in nitrile hydrogenation is controlling selectivity, as the intermediate imine can react with the primary amine product to form secondary amines, which can be further hydrogenated to tertiary amines. acs.org The addition of ammonia to the reaction mixture is a common strategy to suppress the formation of these by-products by shifting the equilibrium away from secondary imine formation. google.comacs.org

Table 3: Predicted Catalytic Hydrogenation of this compound

| Reactant | Reagents | Primary Product | Potential By-products |

| This compound | H₂, Metal Catalyst (e.g., Raney Ni, Co, Pd) | 2-(5-Bromo-2-methoxyphenoxy)ethan-1-amine | Bis(2-(5-bromo-2-methoxyphenoxy)ethyl)amine (Secondary Amine) |

Hydride-based reducing agents offer an alternative to catalytic hydrogenation and are particularly useful in laboratory-scale synthesis. The choice of hydride reagent is critical as it determines the final product. umn.edu

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful, non-selective reducing agent capable of reducing nitriles to primary amines. byjus.commasterorganicchemistry.com It readily reduces this compound to 2-(5-Bromo-2-methoxyphenoxy)ethan-1-amine. The reaction must be carried out in an anhydrous, non-protic solvent like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbon of the nitrile. This forms an imine anion salt. A second hydride transfer from another LiAlH₄ molecule reduces the imine intermediate to a diamidoaluminate complex. Subsequent aqueous or acidic workup hydrolyzes this complex to yield the final primary amine. masterorganicchemistry.comlibretexts.org

Diisobutylaluminium Hydride (DIBAL-H): In contrast to the powerful reduction by LiAlH₄, Diisobutylaluminium Hydride (DIBAL-H) is a bulkier and less reactive reducing agent that allows for the partial reduction of nitriles to aldehydes. chemistrysteps.commasterorganicchemistry.com This reaction is typically performed at low temperatures (e.g., -78 °C) to prevent over-reduction. chemistrysteps.com DIBAL-H first acts as a Lewis acid, coordinating to the nitrile nitrogen. This is followed by an intramolecular transfer of a hydride ion to the nitrile carbon, forming a stable aluminum-imine intermediate. youtube.com This intermediate does not react further at low temperatures. Upon aqueous workup, the imine is hydrolyzed to yield the corresponding aldehyde, in this case, 2-(5-Bromo-2-methoxyphenoxy)acetaldehyde. masterorganicchemistry.comyoutube.com

Table 4: Predicted Hydride Reductions of this compound

| Reagent | Reaction Conditions | Intermediate | Product after Workup |

| Lithium Aluminum Hydride (LiAlH₄) | 1. Anhydrous Ether/THF2. H₂O workup | Aluminum-amine complex | 2-(5-Bromo-2-methoxyphenoxy)ethan-1-amine |

| Diisobutylaluminium Hydride (DIBAL-H) | 1. Toluene (B28343) or Hexane, -78 °C2. H₂O workup | N-Aluminylimine intermediate | 2-(5-Bromo-2-methoxyphenoxy)acetaldehyde |

Nucleophilic Additions and Condensation Reactions (e.g., Grignard Reagents, Ritter Reaction)

The nitrile group (-C≡N) in this compound is a versatile functional group that can undergo nucleophilic attack at the electrophilic carbon atom.

Grignard Reagents: The addition of organomagnesium halides (Grignard reagents) to nitriles is a classical method for the synthesis of ketones. masterorganicchemistry.comleah4sci.com The reaction with this compound would proceed via the nucleophilic attack of the Grignard reagent (R-MgX) on the nitrile carbon. This forms an intermediate imine salt which, upon acidic hydrolysis, yields a ketone. masterorganicchemistry.comwisc.edulibretexts.org This two-step sequence allows for the introduction of a new carbon-carbon bond, transforming the cyanomethyl group into a larger ketoalkyl side chain. The Grignard reagent is prepared by reacting an organic halide with magnesium metal, typically in an ether solvent like diethyl ether or tetrahydrofuran (THF). libretexts.orgadichemistry.com

Ritter Reaction: The Ritter reaction provides a pathway to synthesize N-alkyl amides from nitriles. wikipedia.org The reaction requires a source of a stable carbocation, which is typically generated from a tertiary or benzylic alcohol, or an alkene in the presence of a strong acid like sulfuric acid. wikipedia.orgorganic-chemistry.orgmissouri.edu The carbocation is attacked by the lone pair of the nitrile nitrogen of this compound, forming a nitrilium ion intermediate. Subsequent hydrolysis of this intermediate yields the corresponding N-substituted amide. organic-chemistry.orgmissouri.edu This reaction is a powerful tool for forming C-N bonds and introducing complex amide functionalities. ias.ac.in

Cycloaddition Reactions (e.g., [2+3] Dipolar Cycloadditions, [4+2] Cycloadditions)

Cycloaddition reactions offer a powerful strategy for the construction of cyclic and heterocyclic systems. While the isolated nitrile group is not a highly reactive participant in common cycloadditions, it can be involved in specific transformations.

[2+3] Dipolar Cycloadditions: The nitrile group can participate as a dipolarophile in [2+3] cycloaddition reactions with 1,3-dipoles such as azides or nitrile oxides. For instance, the reaction with an azide (B81097) would lead to the formation of a tetrazole ring, a common heterocycle in medicinal chemistry. Similarly, reaction with a nitrile oxide would yield a 1,2,4-oxadiazole. These reactions provide direct access to five-membered heterocyclic rings appended to the phenoxymethyl (B101242) framework.

[4+2] Cycloadditions: The Diels-Alder reaction, a [4+2] cycloaddition, typically involves a conjugated diene and a dienophile. researchgate.netlibretexts.org The C≡N triple bond of this compound is generally a poor dienophile. However, the aromatic ring itself can, under specific conditions, act as the diene component, although this is energetically unfavorable due to the loss of aromaticity. More plausibly, the molecule could be chemically modified to incorporate a more reactive diene or dienophile to participate in intramolecular or intermolecular [4+2] cycloadditions for the synthesis of complex polycyclic structures.

Pinner Reaction and Imidate Ester Formation

The Pinner reaction is a classic transformation of nitriles into imidate esters (also known as imino ethers). wikipedia.orgorganic-chemistry.org The reaction involves treating the nitrile with an alcohol in the presence of an anhydrous acid catalyst, most commonly hydrogen chloride gas. nrochemistry.comnih.gov

In the case of this compound, reaction with an alcohol (R'OH) under anhydrous acidic conditions would first protonate the nitrile nitrogen, forming a highly electrophilic nitrilium ion. nrochemistry.com Nucleophilic attack by the alcohol on this intermediate yields the corresponding imidate ester hydrochloride, known as a Pinner salt. wikipedia.orgnumberanalytics.com

These Pinner salts are valuable synthetic intermediates. nrochemistry.com They can be hydrolyzed with water to form esters, reacted with ammonia or amines to produce amidines, or treated with an excess of alcohol to generate orthoesters. wikipedia.org This reactivity makes the Pinner reaction a versatile entry point for converting the nitrile group of this compound into a variety of other functional groups.

Aromatic Ring Reactivity and Functionalization

The benzene (B151609) ring of this compound is substituted with three groups: a bromine atom, a methoxy (B1213986) group, and a cyanomethoxy group. The interplay of their electronic effects governs the reactivity of the ring towards substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions at the Bromo Position (e.g., Suzuki, Heck, Sonogashira, Negishi)

The carbon-bromine bond on the aromatic ring is a prime site for functionalization using palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. thieme-connect.de

Suzuki Reaction: The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org This reaction is highly versatile and tolerant of many functional groups, making it suitable for introducing a wide range of aryl, heteroaryl, or alkyl groups at the C5 position of the aromatic ring. researchgate.net

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, typically with high E-stereoselectivity. thieme-connect.delibretexts.orgwikipedia.org This reaction provides a direct method for vinylation of the aromatic ring, extending the carbon framework with a new double bond. The reaction requires a palladium catalyst and a base, and can often be performed under mild conditions. beilstein-journals.org

Sonogashira Reaction: The Sonogashira coupling is a powerful method for forming a C(sp²)-C(sp) bond by reacting the aryl bromide with a terminal alkyne. wikipedia.org This reaction is catalyzed by a combination of palladium and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org A significant research finding demonstrated that analogs like 2-(2-bromophenoxy)acetonitrile (B1272177) undergo a domino intermolecular Sonogashira coupling with terminal acetylenes, followed by an intramolecular cyclization to yield 2,3-disubstituted benzofurans. organic-chemistry.org This suggests a highly valuable potential application for this compound in the synthesis of complex heterocyclic scaffolds. nih.govrsc.org

Negishi Reaction: The Negishi coupling utilizes an organozinc reagent as the coupling partner for the aryl bromide. thieme-connect.de This reaction is also catalyzed by palladium and is known for its high reactivity and ability to form C-C bonds with a variety of organic groups.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki | Aryl/Alkyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄, Pd(dppf)Cl₂ + Base (e.g., K₂CO₃, Cs₂CO₃) | Biaryl, Alkyl-aryl |

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, PdCl₂ + Base (e.g., Et₃N) | Substituted Alkene |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₄/CuI + Base (e.g., Et₃N, Piperidine) | Aryl Alkyne |

| Negishi | Organozinc Reagent (R-ZnX) | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Alkyl/Aryl/Vinyl-arene |

Electrophilic Aromatic Substitution Patterns and Regioselectivity Considerations

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. ias.ac.in The regiochemical outcome is determined by the directing effects of the existing substituents. wikipedia.orgcognitoedu.org

The substituents on the this compound ring are:

-OCH₃ (at C2): A strongly activating, ortho, para-directing group due to its +M (mesomeric) effect. youtube.comsavemyexams.com

-Br (at C5): A deactivating, ortho, para-directing group. wikipedia.orgyoutube.com It deactivates the ring through its -I (inductive) effect but directs ortho/para due to its +M effect.

-OCH₂CN (at C1): An alkoxy group, which is generally an ortho, para-director due to the lone pairs on the oxygen atom. However, the electron-withdrawing nature of the distal cyanomethyl group (-CH₂CN) reduces its activating strength compared to a simple methoxy group. It is considered a weakly activating or deactivating ortho, para-director.

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect | Directing Influence |

| -OCH₃ | C2 | Weakly Deactivating | Strongly Activating | Activating | Ortho, Para |

| -Br | C5 | Deactivating | Weakly Activating | Deactivating | Ortho, Para |

| -OCH₂CN | C1 | Deactivating | Activating | Weakly Activating/Deactivating | Ortho, Para |

Nucleophilic Aromatic Substitution (SNAr) on Activated Brominated Systems

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group (in this case, bromide) on an aromatic ring. This reaction generally requires the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. These EWGs are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction.

In this compound, the aromatic ring is not sufficiently activated for a facile SNAr reaction at the bromo position. The key substituents, methoxy (-OCH₃) and cyanomethoxy (-OCH₂CN), are not strong EWGs positioned ortho or para to the bromine. In fact, the methoxy group is strongly electron-donating, which would destabilize the anionic intermediate required for an SNAr mechanism. Consequently, displacing the bromine atom via a standard SNAr pathway would require harsh reaction conditions, if it proceeds at all. This is in contrast to systems like 5-bromo-1,2,3-triazines, which are highly electron-deficient and readily undergo SNAr.

Stability and Cleavage Reactions of the Phenoxy Ether Linkage

The core structure of this compound contains two ether linkages: the methoxy group attached to the benzene ring and the larger phenoxy ether bond connecting the substituted phenyl ring to the acetonitrile (B52724) group. The stability and cleavage of these linkages are critical aspects of the compound's chemical behavior.

Aryl ethers are generally stable compounds but can be cleaved under stringent conditions, typically involving strong acids or Lewis acids. The cleavage of the C-O bond in aryl alkyl ethers can proceed through different mechanisms depending on the specific ether and the reagents used.

Acid-Catalyzed Cleavage:

Strong protic acids such as hydrobromic acid (HBr) and hydroiodic acid (HI) are commonly employed for the cleavage of ethers. In the case of this compound, two potential cleavage sites exist. The cleavage of the methyl ether (O-CH₃) would yield a phenol (B47542) and methyl bromide. The cleavage of the phenoxyacetonitrile (B46853) linkage (Ar-O-CH₂CN) is also possible.

The mechanism for the cleavage of the methoxy group would likely involve the protonation of the ether oxygen, followed by a nucleophilic attack of the bromide ion on the methyl group in an Sₙ2 reaction. This would result in the formation of 5-bromo-2-(cyanomethoxy)phenol and methyl bromide.

Lewis Acid-Mediated Cleavage:

Boron tribromide (BBr₃) is a particularly effective reagent for the cleavage of aryl methyl ethers, and its mechanism has been the subject of detailed computational and experimental studies. nih.govcore.ac.ukgvsu.eduresearchgate.net It is often used in stoichiometric amounts for this purpose. nih.gov The reaction is initiated by the formation of a Lewis acid-base adduct between the ether's oxygen and the boron center of BBr₃. pearson.com This is followed by a nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the C-O bond. pearson.com DFT calculations have suggested a mechanistic pathway that involves charged intermediates and that one equivalent of BBr₃ may be capable of cleaving up to three equivalents of an aryl methyl ether like anisole (B1667542). nih.govresearchgate.net

The application of BBr₃ to this compound would be expected to preferentially cleave the methoxy group due to the well-established efficacy of this reagent for demethylating aryl methyl ethers.

The following table summarizes general conditions for the cleavage of aryl ethers, which would be applicable to this compound.

| Reagent | Typical Conditions | Products from Aryl Methyl Ether | Reference |

| HBr (conc.) | Reflux | Phenol + Methyl Bromide | General Textbook Knowledge |

| HI (conc.) | Reflux | Phenol + Methyl Iodide | General Textbook Knowledge |

| BBr₃ | CH₂Cl₂, -78 °C to rt | Phenol + Methyl Bromide | nih.govcore.ac.ukgvsu.eduresearchgate.netpearson.com |

| Pyridinium hydrochloride | High temperature (~200 °C) | Phenol + Methyl Chloride | General Textbook Knowledge |

Radical Reactions and Single-Electron Transfer Processes Involving the Compound

The functional groups within this compound, particularly the bromo-aromatic system and the nitrile group, suggest potential involvement in radical reactions and single-electron transfer (SET) processes.

Role of the Bromo-Aromatic System:

Aryl bromides can participate in radical reactions, often initiated by radical initiators or through photolysis. The carbon-bromine bond can undergo homolytic cleavage to form an aryl radical. This radical could then participate in a variety of transformations, such as hydrogen atom abstraction, addition to multiple bonds, or cyclization reactions if a suitable intramolecular partner is present.

Furthermore, aryl halides can be substrates in reactions initiated by single-electron transfer. For instance, reductive cleavage of the C-Br bond can occur upon treatment with a one-electron reducing agent, such as a dissolving metal or certain transition metal complexes, to generate a radical anion. libretexts.org This intermediate can then lose a bromide ion to form an aryl radical.

Role of the Acetonitrile Group:

The nitrile (cyano) group is a versatile functional group in radical chemistry, capable of acting as a radical acceptor. nih.gov Radical cascade reactions involving the addition of radicals to a nitrile group have been developed to construct various heterocyclic and carbocyclic systems. nih.gov While the acetonitrile moiety in the target compound is not directly conjugated to the aromatic ring, its presence offers a potential site for intramolecular radical cyclization if a radical were to be generated on the aromatic ring or the benzylic position.

Single-Electron Transfer (SET) Processes:

SET processes are fundamental to many organic reactions. libretexts.org In the context of this compound, an SET event could be initiated by a potent reducing agent, transferring an electron to the aromatic ring to form a radical anion. Such processes are known to initiate the reduction of aromatic systems (Birch-type reductions) or to facilitate nucleophilic aromatic substitution via an Sᵣₙ1 mechanism. The presence of the electron-withdrawing nitrile group could potentially lower the reduction potential of the molecule, making it more susceptible to SET reduction.

The table below outlines potential radical and SET reactions that could involve this compound based on its functional groups.

| Reaction Type | Potential Role of the Compound | Initiator/Reagent | Plausible Intermediate |

| Radical Debromination | Substrate for radical generation | Radical initiator (e.g., AIBN) + H-donor (e.g., Bu₃SnH) | Aryl radical |

| Reductive Cleavage (SET) | Electron acceptor | Dissolving metal (e.g., Na, Li) | Radical anion |

| Radical Cyclization | Intramolecular radical trap | Radical initiator | Cyclized radical intermediate |

| Sᵣₙ1 Substitution | Substrate for nucleophilic substitution | Nucleophile + SET initiator (e.g., light) | Aryl radical |

Stereochemical Aspects of Reactions (if applicable to chiral derivatives)

While this compound itself is an achiral molecule, stereochemical considerations could arise in reactions involving chiral derivatives or if the reaction introduces a new stereocenter.

Atropisomerism:

One potential source of stereoisomerism in derivatives of this compound is atropisomerism. Atropisomers are stereoisomers that arise from restricted rotation around a single bond. youtube.com This phenomenon is well-documented in biaryl systems but can also occur in other molecules with sterically hindered rotational axes, including diaryl ethers. academie-sciences.fr For atropisomerism to be observed in a derivative of this compound, there would need to be sufficient steric hindrance to slow the rotation around the C-O ether bond to the point where the different conformational isomers can be isolated. This might be achieved by introducing bulky substituents at the positions ortho to the ether linkage on either the phenyl or the phenoxy ring. The stability of atropisomers is classified based on their rotational energy barrier. academie-sciences.fr

Reactions Involving Chiral Derivatives:

If a chiral derivative of this compound were to be synthesized, for example, by introducing a chiral center in a substituent, then any subsequent reactions would need to be analyzed for their stereoselectivity (diastereoselectivity or enantioselectivity).

Introduction of New Stereocenters:

Reactions of the acetonitrile group could potentially create a new stereocenter. For example, the stereoselective addition of a nucleophile to the carbon alpha to the nitrile group, or a stereoselective reduction of the nitrile, would lead to chiral products. Studies on the stereoselective 1,4-addition of lithioacetonitrile to alkylidene malonates have demonstrated that high diastereoselectivity can be achieved in reactions involving the acetonitrile anion. chemrxiv.org This indicates that stereochemical control in reactions involving the acetonitrile moiety is feasible.

Currently, there is a lack of specific research in the public domain focusing on the stereochemical aspects of reactions involving this compound or its chiral derivatives. The discussion above is therefore based on established principles of stereochemistry and the reactivity of analogous systems.

Derivatization and Analogue Synthesis Based on 2 5 Bromo 2 Methoxyphenoxy Acetonitrile

The chemical scaffold of 2-(5-bromo-2-methoxyphenoxy)acetonitrile serves as a versatile platform for synthetic modification. Its structure features several reactive sites, including the nitrile group, the bromine atom on the aromatic ring, and the methoxy (B1213986) group, all of which can be targeted for derivatization. This allows for the systematic development of analogues, enabling the exploration of structure-activity relationships in medicinal chemistry and materials science.

Computational and Theoretical Investigations of 2 5 Bromo 2 Methoxyphenoxy Acetonitrile

Electronic Structure and Molecular Orbital Theory Analysis

The electronic properties of 2-(5-bromo-2-methoxyphenoxy)acetonitrile are governed by the interplay of its constituent functional groups: the brominated methoxy-substituted benzene (B151609) ring, the ether linkage, and the acetonitrile (B52724) group. Molecular Orbital (MO) theory helps in understanding the distribution of electrons and identifying the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability.

For substituted aromatic systems, the nature and position of substituents significantly influence the energy and localization of these orbitals.

Methoxy (B1213986) Group (-OCH₃): An electron-donating group that tends to increase the energy of the HOMO, primarily through resonance effects.

Acetonitrile Group (-CH₂CN): The cyano function is strongly electron-withdrawing, which would lower the energy of the LUMO, potentially localizing it on this part of the molecule.

In computational studies of similar molecules, such as phenylazo-substituted benzaldehydes, it has been observed that the introduction of electron-withdrawing groups like bromo substituents decreases the energies of both HOMO and LUMO orbitals. researchgate.net The HOMO is typically localized on the electron-rich aromatic ring, while the LUMO may be distributed across the ring and the electron-accepting nitrile group. Theoretical calculations, often using DFT methods like B3LYP, can precisely map the electron density of these frontier orbitals. For instance, in studies of BODIPY dyes in acetonitrile, the frontier molecular orbitals involved in electronic transitions were successfully visualized and analyzed using the M06-2X functional. researchgate.net A similar approach for this compound would reveal the specific contributions of each atom to the HOMO and LUMO, providing insight into its electronic transitions and potential reactivity sites.

Conformational Analysis and Energy Landscape Mapping

The presence of several rotatable bonds in this compound—specifically the C(aryl)-O, O-C(H₂), and C-C(N) bonds—means the molecule can adopt multiple conformations. Conformational analysis aims to identify the most stable three-dimensional structures (lowest energy conformers) and the energy barriers between them.

A common computational technique for this is a Potential Energy Surface (PES) scan. In a PES scan, the potential energy of the molecule is calculated as a function of one or more dihedral angles, while the rest of the geometry is allowed to relax. This process maps out the energy landscape, revealing energy minima (stable conformers) and transition states (energy maxima).

For example, a theoretical study on related 2-(N-Bromoalkoxy)-5-(phenylazo)benzaldehydes utilized PES scans to predict the favored conformations of the molecules. researchgate.net A similar analysis on this compound would likely focus on the torsion angles around the ether linkage. The steric hindrance from the methoxy group at the ortho position and the bromo group at the meta position would significantly influence the preferred orientation of the acetonitriloxy side chain relative to the benzene ring. The final stable conformation represents a balance between steric repulsion and favorable electronic interactions.

Prediction of Reaction Mechanisms and Transition State Structures

Computational chemistry is instrumental in elucidating reaction pathways, identifying intermediates, and characterizing the transition state (TS) structures that connect them. By calculating the activation energies associated with different potential pathways, the most favorable reaction mechanism can be predicted.

While a specific reaction for this compound is not defined here, we can consider a hypothetical reaction, such as its synthesis or subsequent transformation. For instance, in a study of a one-pot reaction to form a complex pyridine (B92270) derivative from precursors including 2-methoxybenzaldehyde (B41997) and malononitrile, Density Functional Theory (at the PW91/DNP level) was used to optimize the geometries of reactants, intermediates, transition states, and products. researchgate.net The study successfully mapped out feasible reaction pathways and identified the dominant product by comparing the activation barriers of each step. researchgate.net

For this compound, a theoretical investigation of its synthesis—perhaps from 5-bromo-2-methoxyphenol (B1267044) and bromoacetonitrile—would involve:

Optimizing the ground state geometries of the reactants and products.

Searching for the transition state structure along the reaction coordinate.

Performing a vibrational frequency analysis to confirm the TS (which has exactly one imaginary frequency) and the minima (which have all real frequencies).

Calculating the activation energy, which determines the reaction rate.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR models are statistical tools that correlate the chemical structure of a molecule with its biological activity or physicochemical properties, respectively. These models rely on calculated molecular descriptors, which are numerical representations of a molecule's structural, electronic, or physicochemical characteristics.

For QSPR modeling of the chemical properties of this compound, a first step would be to calculate a range of molecular descriptors. These descriptors can be derived from its 3D structure and electronic properties. While a specific model has not been built, the table below lists some fundamental descriptors that would be used as inputs for such a model.

| Descriptor | Value / Definition | Significance in QSPR Models |

|---|---|---|

| Molecular Formula | C₉H₈BrNO₂ | Fundamental identity of the molecule. |

| Molecular Weight | 242.07 g/mol | Relates to size, diffusion, and transport properties. |

| XLogP3-AA | 2.3 | A measure of lipophilicity, crucial for predicting solubility and membrane permeability. guidechem.com |

| Rotatable Bond Count | 3 | Indicates molecular flexibility, which can influence binding affinity and conformational entropy. guidechem.com |

| Topological Polar Surface Area (TPSA) | 35.01 Ų | Predicts transport properties such as intestinal absorption and blood-brain barrier penetration. |

| Complexity | 201 | A measure of the intricacy of the molecular structure. guidechem.com |

These descriptors, along with others derived from quantum chemical calculations (e.g., HOMO/LUMO energies, dipole moment), could be used to build a regression model to predict properties like boiling point, solubility, or reactivity for a series of related compounds.

Spectroscopic Property Prediction

Theoretical methods are widely used to predict various spectroscopic data, which can then be compared with experimental results to confirm the molecular structure.

NMR Chemical Shifts: DFT calculations can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. In a comprehensive analysis of 5-Bromo-2-Hydroxybenzaldehyde, DFT calculations at the B3LYP/6-311++G(d,p) level were used to compute chemical shifts, which showed good correlation with experimental data. nih.gov A similar calculation for this compound would predict the chemical shifts for each unique proton and carbon, aiding in the assignment of experimental spectra.

IR Vibrational Frequencies: The same DFT calculations can predict the vibrational frequencies corresponding to different bond stretches and bends in the molecule. These theoretical frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental IR spectra. Key predicted vibrations for this molecule would include the C≡N stretch (typically ~2250 cm⁻¹), C-O-C stretches of the ether, and various C-H and C=C aromatic vibrations.

UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra. nih.gov It calculates the energies of electronic transitions from the ground state to various excited states. For a related compound, 2'-Methoxyacetophenone, the UV-Vis spectrum was recorded and shown to have maxima around 250 and 310 nm. csic.es A TD-DFT calculation for this compound would predict the wavelength of maximum absorption (λₘₐₓ) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

| Spectroscopy Type | Analogous Compound | Predicted/Observed Feature | Source |

|---|---|---|---|

| UV-Vis | 2'-Methoxyacetophenone | λₘₐₓ at ~250 nm and ~310 nm in various solvents. | csic.es |

| ¹H & ¹³C NMR | 5-Bromo-2-Hydroxybenzaldehyde | Calculated shifts showed a correlation coefficient (R²) of 0.928 (bond lengths) and 0.892 (bond angles) with experimental data. | nih.gov |

| IR | 5-Bromo-2-Hydroxybenzaldehyde | Calculated vibrational frequencies for O-H, C-H, and C=O stretches were compared with experimental FT-IR data. | nih.gov |

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a detailed view of dynamic processes. For this compound, MD simulations would be invaluable for understanding its behavior in solution.

Solvent Effects: The polarity of the solvent can influence the conformational equilibrium and electronic properties of a solute. MD simulations can model the explicit interactions between the solute and individual solvent molecules (e.g., water, acetonitrile, or dichloromethane). This allows for the calculation of solvation free energy and can reveal how the solvent shell is structured around the molecule. For push-pull chromophores, MD simulations have shown how solvent polarity can alter the energy gap between the ground and excited states. lanl.gov

Intermolecular Interactions: In a condensed phase, molecules interact with each other through non-covalent forces such as van der Waals forces, dipole-dipole interactions, and potential hydrogen bonds. The nitrile nitrogen of this compound can act as a hydrogen bond acceptor. MD simulations can be used to study the aggregation behavior of the molecule or its interaction with other molecules in a mixture. mdpi.com For example, Symmetry-Adapted Perturbation Theory (SAPT) analysis, often applied to snapshots from MD trajectories, can decompose the interaction energy into physically meaningful components like electrostatic, exchange, induction, and dispersion forces, revealing the nature of the intermolecular binding. mdpi.com

Advanced Analytical and Methodological Approaches for 2 5 Bromo 2 Methoxyphenoxy Acetonitrile

High-Resolution Spectroscopic Techniques for Structural Confirmation (e.g., 2D-NMR, HRMS, X-ray Crystallography)

The unambiguous determination of the molecular structure of "2-(5-Bromo-2-methoxyphenoxy)acetonitrile" is paramount. While standard one-dimensional Nuclear Magnetic Resonance (NMR) and mass spectrometry provide initial data, high-resolution techniques offer definitive structural confirmation.

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is a powerful tool for elucidating the complex structure of "this compound". Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide detailed connectivity information between atoms. princeton.edusdsu.eduyoutube.com

COSY spectra would reveal proton-proton couplings within the molecule, for instance, identifying adjacent protons on the aromatic ring.

HSQC experiments correlate directly bonded proton and carbon atoms, definitively assigning the carbons in the methoxy (B1213986), methylene (B1212753), and aromatic moieties to their attached protons. sdsu.edu

HMBC provides information on longer-range couplings (2-3 bonds), which is critical for confirming the connectivity between the phenoxy and acetonitrile (B52724) groups and the relative positions of the bromo and methoxy substituents on the aromatic ring. sdsu.edu

A hypothetical summary of expected 2D-NMR correlations for "this compound" is presented below:

| Proton (¹H) Signal | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) |

| Methoxy Protons (-OCH₃) | None | ~56 ppm | Aromatic C-2, Aromatic C-1 |

| Methylene Protons (-OCH₂CN) | None | ~55 ppm | Aromatic C-1, Cyano Carbon (-CN) |

| Aromatic Proton (H-3) | Aromatic Proton (H-4) | ~115 ppm | Aromatic C-1, Aromatic C-5 |

| Aromatic Proton (H-4) | Aromatic Proton (H-3) | ~125 ppm | Aromatic C-2, Aromatic C-6 |

| Aromatic Proton (H-6) | None | ~114 ppm | Aromatic C-2, Aromatic C-4 |

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its elemental composition with high accuracy. For "this compound" (C₉H₈BrNO₂), the expected monoisotopic mass is approximately 240.9738 u. guidechem.com HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, thus confirming the molecular formula.

X-ray Crystallography offers the ultimate structural confirmation by providing a three-dimensional model of the molecule in the solid state. While no crystal structure for "this compound" is publicly available, analysis of a related compound, "2-(5-bromo-2-hydroxybenzylidene)-2,3-dihydro-1H-indene-1,3-dione," demonstrates the level of detail this technique provides, including bond lengths, bond angles, and intermolecular interactions. nih.gov For "this compound," X-ray crystallography would definitively confirm the substitution pattern on the benzene (B151609) ring and the conformation of the molecule.

A hypothetical table of crystallographic data for "this compound," were it to be crystallized and analyzed, might resemble the following:

| Parameter | Hypothetical Value |

| Molecular Formula | C₉H₈BrNO₂ |

| Molecular Weight | 242.07 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.012 |

| b (Å) | 3.987 |

| c (Å) | 24.554 |

| β (°) | 103.12 |

| Volume (ų) | 1335.1 |

| Z | 4 |

Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., HPLC, GC-MS)

Chromatographic techniques are indispensable for determining the purity of "this compound" and for separating it from potential isomers and impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for purity assessment. A reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a modifier like formic or phosphoric acid to improve peak shape. sielc.comptfarm.plptfarm.plnih.gov By comparing the retention time and peak area of the main component to those of known standards and impurities, the purity can be accurately quantified. This method would also be crucial for separating "this compound" from its isomers, such as "2-(3-Bromo-5-methoxyphenyl)acetonitrile". sigmaaldrich.com

A typical set of HPLC parameters for the analysis of "this compound" could be:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for purity analysis, particularly for identifying volatile impurities. shimadzu.com The sample is vaporized and separated based on its boiling point and interaction with the GC column, with the mass spectrometer providing identification of the separated components. This technique would be effective in detecting residual starting materials, such as 5-bromo-2-methoxyphenol (B1267044) or chloroacetonitrile (B46850), as well as any side products from the synthesis.

In-Situ Reaction Monitoring Techniques (e.g., FT-IR, Raman Spectroscopy)

In-situ reaction monitoring allows for the real-time tracking of a chemical reaction as it proceeds, providing valuable insights into reaction kinetics, intermediates, and endpoints without the need for sampling.

Fourier-Transform Infrared (FT-IR) Spectroscopy can be used to monitor the synthesis of "this compound," which is typically formed via a Williamson ether synthesis. masterorganicchemistry.com By immersing an FT-IR probe into the reaction vessel, the disappearance of the O-H stretch of the starting phenol (B47542) (around 3300 cm⁻¹) and the appearance of the C-O-C ether stretch (around 1250 cm⁻¹) and the nitrile stretch (around 2250 cm⁻¹) can be monitored in real-time.

Raman Spectroscopy is another vibrational spectroscopy technique that can be used for in-situ monitoring. nih.govyoutube.comnih.govyoutube.comyoutube.com It is particularly well-suited for monitoring reactions in solution and can provide complementary information to FT-IR. For the synthesis of "this compound," Raman spectroscopy could track the consumption of the starting materials and the formation of the product by monitoring characteristic vibrational modes.

Flow Chemistry and Microreactor Technologies for Enhanced Synthesis

Flow Chemistry and microreactor technologies offer significant advantages over traditional batch synthesis for the production of "this compound," including improved safety, higher yields, and greater control over reaction parameters. rsc.orgrsc.orgresearchgate.netresearchgate.netmdpi.com In a flow chemistry setup, reactants are continuously pumped through a heated tube or a microreactor, where they mix and react. The small dimensions of microreactors lead to enhanced heat and mass transfer, which can significantly accelerate reaction rates and improve selectivity, particularly for exothermic reactions like ether synthesis. This technology would allow for a more efficient and scalable synthesis of "this compound."

Isotopic Labeling Studies for Mechanistic Pathway Elucidation

Isotopic labeling is a powerful technique for elucidating reaction mechanisms. nih.govresearchgate.netnih.govresearchgate.netresearchgate.net By replacing one or more atoms in a reactant with a heavier isotope (e.g., replacing ¹²C with ¹³C or ¹H with ²H), the fate of that atom can be traced throughout the reaction. For the synthesis of "this compound," a Williamson ether synthesis is the likely pathway. To confirm this, one could use ¹³C-labeled chloroacetonitrile. Analysis of the resulting product by NMR or mass spectrometry would show the incorporation of the ¹³C label into the acetonitrile moiety of the product, providing direct evidence for the proposed mechanism. Such studies are crucial for a fundamental understanding of the reaction and for optimizing reaction conditions.

Applications of 2 5 Bromo 2 Methoxyphenoxy Acetonitrile in Academic Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The most prominent application of 2-(5-bromo-2-methoxyphenoxy)acetonitrile is its role as a key intermediate in the synthesis of pharmaceutically active compounds. A notable example is its use in the preparation of Vilazodone, an antidepressant agent. In various patented synthetic routes, this compound serves as a precursor to the benzofuran (B130515) core of the Vilazodone molecule.

The synthesis typically involves the transformation of the nitrile group and subsequent cyclization to form the benzofuran ring. The bromo substituent on the phenyl ring provides a handle for further functionalization, often through cross-coupling reactions to introduce the piperazine (B1678402) moiety required for the final drug structure. Several patents outline methods for preparing Vilazodone and its intermediates, highlighting the importance of this bromo-substituted phenoxyacetonitrile (B46853) derivative. google.comgoogle.comwipo.int

A generalized synthetic approach is outlined below:

| Step | Reactant(s) | Reagent(s) and Conditions | Product | Purpose |

| 1 | This compound | 1. Hydrolysis (e.g., NaOH, H2O/EtOH) 2. Acidification (e.g., HCl) | 2-(5-Bromo-2-methoxyphenoxy)acetic acid | Conversion of the nitrile to a carboxylic acid. |

| 2 | 2-(5-Bromo-2-methoxyphenoxy)acetic acid | Cyclizing agent (e.g., Acetic anhydride, Sodium acetate) | 5-Bromobenzofuran-2(3H)-one | Intramolecular cyclization to form the benzofuranone core. |

| 3 | 5-Bromobenzofuran-2(3H)-one | Further elaboration | Vilazodone Precursors | Subsequent steps to build the final Vilazodone structure. |

This table represents a generalized pathway; specific reaction conditions and intermediates may vary based on the patented process.

Use as a Precursor for Novel Heterocyclic Systems

The reactivity of the nitrile and the bromo functionalities, coupled with the influence of the methoxy (B1213986) group, allows for the construction of various heterocyclic systems. While the synthesis of benzofurans is a primary example, this compound can also be utilized in the formation of other heterocyclic scaffolds.

For instance, substituted phenoxyacetonitriles are employed in the synthesis of pyrimidine (B1678525) derivatives. In a patented process for a phenoxy diaminopyrimidine compound, a structurally similar 2-(2-isopropyl-4-methoxyphenoxy)acetonitrile undergoes reaction with ethyl formate (B1220265) and then guanidine (B92328) to construct the diaminopyrimidine ring. This suggests a potential pathway for this compound to be used in the synthesis of novel substituted pyrimidines, which are a common feature in many biologically active molecules.

A representative reaction scheme is as follows:

| Reactant 1 | Reactant 2 | Reagent(s) and Conditions | Product | Heterocycle Formed |

| 2-(Substituted-phenoxy)acetonitrile | Ethyl Formate, then Guanidine | Base (e.g., Potassium tert-butoxide) in a polar aprotic solvent (e.g., NMP) | 5-(Substituted-phenoxy)pyrimidine-2,4-diamine | Diaminopyrimidine |

This table illustrates a potential application based on the reactivity of analogous compounds.

Exploration in Materials Science as a Monomer or Building Block for Polymers

While specific research on the polymerization of this compound is not widely documented, its structure suggests potential applications in materials science. The presence of a polymerizable handle, the bromo group, opens up the possibility of its use in cross-coupling polymerization reactions.

For example, studies on the autopolymerization of 2-bromo-3-methoxythiophene (B13090750) demonstrate that bromo-methoxy substituted aromatic compounds can undergo polymerization, with the bromine and methoxy groups influencing the reaction mechanism and the structure of the resulting polymer. researchgate.net By analogy, this compound could potentially be used as a monomer in the synthesis of novel polymers. The phenoxyacetonitrile moiety would introduce specific functionalities into the polymer backbone, potentially influencing properties such as thermal stability, solubility, and optical characteristics.

Possible polymerization approaches could include:

Suzuki Polymerization: The bromo group can participate in palladium-catalyzed cross-coupling with a diboronic acid or ester comonomer.

Stille Polymerization: Coupling with an organotin comonomer is another viable method for forming carbon-carbon bonds in a polymerization context.

The resulting polymers would feature a poly(arylene ether) backbone with pendant nitrile groups, which could be further modified to tune the material's properties.

Contribution to the Development of New Synthetic Methodologies

The unique combination of functional groups in this compound makes it a useful substrate for the development of new synthetic methods. Research into its reactivity can lead to novel ways to construct complex molecular architectures.

The synthesis of Vilazodone itself has spurred the development of more efficient and environmentally friendly synthetic routes. researchgate.net These improved methods often focus on optimizing the steps involving the transformation of intermediates like this compound, leading to higher yields and reduced use of hazardous reagents.

Furthermore, the exploration of tandem reactions starting from this compound could lead to the efficient synthesis of diverse molecular scaffolds. For instance, a sequence involving an initial substitution at the bromine position followed by a cyclization involving the nitrile group could provide rapid access to complex heterocyclic systems.

Fundamental Studies on Reaction Selectivity and Mechanism

The study of reactions involving this compound can provide valuable insights into reaction selectivity and mechanisms. The interplay between the electron-donating methoxy group and the electron-withdrawing bromo and nitrile groups influences the regioselectivity and chemoselectivity of its transformations.

Mechanistic investigations, including computational studies, on related systems can shed light on the probable reaction pathways. For example, theoretical studies on the reaction of 2-methoxybenzaldehyde (B41997) with other reagents to form complex heterocyclic products help in understanding the role of each functional group in directing the reaction.

Key areas for mechanistic study involving this compound include:

Regioselectivity of Electrophilic Aromatic Substitution: Understanding how the existing substituents direct the position of incoming electrophiles.

Mechanism of Cyclization Reactions: Elucidating the step-by-step process of benzofuran or other heterocycle formation.

Kinetics and Thermodynamics of Cross-Coupling Reactions: Investigating the factors that control the rate and efficiency of palladium-catalyzed transformations at the bromo position.

Role of Noncovalent Interactions: Exploring how intramolecular and intermolecular forces, such as those observed in thiourea-chloride supramolecular complexes, might influence the reactivity and stereoselectivity of reactions involving this molecule. acs.org

By studying these fundamental aspects, chemists can better predict and control the outcomes of reactions involving this and other similarly substituted aromatic compounds.

Future Research Directions and Unexplored Avenues for 2 5 Bromo 2 Methoxyphenoxy Acetonitrile

Discovery of Novel Reactivity Patterns and Transformations

The inherent reactivity of the functional groups in 2-(5-bromo-2-methoxyphenoxy)acetonitrile offers a fertile ground for discovering new chemical transformations. The interplay between the bromo, methoxy (B1213986), and acetonitrile (B52724) moieties could lead to novel synthetic methodologies.

Future research could systematically explore the reactivity of each functional group. For instance, the bromine atom is a prime site for various cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of substituents, including alkyl, aryl, and alkynyl groups, thereby creating a library of novel derivatives. The electron-donating methoxy group can influence the regioselectivity of these reactions and could be a handle for demethylation to reveal a reactive phenol (B47542).

The acetonitrile group is also ripe for exploration. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or serve as a precursor for the formation of various heterocycles like tetrazoles or oxadiazoles. The development of selective transformations that target one functional group while leaving others intact would be a significant area of investigation.

Hypothetical Research Findings: A hypothetical study could investigate the selective transformation of the nitrile group in the presence of the bromo-aromatic system. For example, catalytic hydration of the nitrile to the corresponding amide under mild, neutral conditions would be a valuable transformation, preserving the bromine atom for subsequent cross-coupling reactions.

Table 1: Hypothetical Reactivity Screening of this compound

| Entry | Reaction Type | Reagents and Conditions | Hypothetical Product | Hypothetical Yield (%) |

| 1 | Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene (B28343)/H₂O, 90 °C | 2-(2-Methoxy-5-phenylphenoxy)acetonitrile | 85 |

| 2 | Nitrile Hydrolysis | H₂SO₄ (conc.), H₂O, 100 °C | 2-(5-Bromo-2-methoxyphenoxy)acetic acid | 92 |

| 3 | Nitrile Reduction | LiAlH₄, THF, 0 °C to rt | 2-(5-Bromo-2-methoxyphenoxy)ethanamine | 78 |

| 4 | Buchwald-Hartwig Amination | Aniline, Pd₂(dba)₃, BINAP, NaOt-Bu, Toluene, 110 °C | 2-(2-Methoxy-5-(phenylamino)phenoxy)acetonitrile | 65 |

Development of Asymmetric Synthesis Routes to Chiral Analogues

The core structure of this compound is achiral. However, the development of synthetic routes to chiral analogues could open up new avenues, particularly in medicinal chemistry and materials science, where stereochemistry often plays a critical role. mdpi.comnih.gov Asymmetric synthesis aims to produce enantiomerically pure compounds, which can exhibit different biological activities. nih.gov

One potential strategy would involve the introduction of a chiral center alpha to the nitrile group. This could be achieved through asymmetric alkylation or by using a chiral auxiliary. Another approach could involve the synthesis of analogues where the phenoxyacetic acid core is part of a larger chiral scaffold. The development of catalytic asymmetric methods would be particularly valuable, as they offer an efficient way to generate chiral molecules. researchgate.net

Hypothetical Research Findings: A potential research direction could be the development of a phase-transfer catalyzed asymmetric alkylation of the methylene (B1212753) carbon adjacent to the nitrile. Using a chiral quaternary ammonium (B1175870) salt as the phase-transfer catalyst, one could envision the enantioselective introduction of an alkyl group, leading to chiral 2-(5-bromo-2-methoxyphenoxy)alkanenitriles.

Table 2: Hypothetical Asymmetric Alkylation of this compound

| Entry | Alkylating Agent | Chiral Catalyst | Base | Hypothetical Enantiomeric Excess (%) |

| 1 | Benzyl bromide | (S,S)-Maruoka Catalyst | K₂CO₃ | 92 |

| 2 | Ethyl iodide | (R)-Cinchonidinium bromide | NaOH | 85 |

| 3 | Allyl bromide | (S)-N-Benzylquininium chloride | CsOH·H₂O | 95 |

Integration into Catalytic Cycles and Cascade Reactions

The structural features of this compound make it a potential candidate for use in the design of new ligands for catalysis or as a key intermediate in cascade reactions. The presence of multiple functional groups allows for the possibility of designing complex, multi-step transformations that occur in a single pot.

For example, the bromine atom could serve as an anchor point for immobilization onto a solid support, creating a heterogeneous catalyst. Alternatively, the molecule could be elaborated into a bidentate or tridentate ligand for transition metal catalysis. The design of cascade reactions that sequentially modify the nitrile and bromo-aromatic functionalities could provide rapid access to complex molecular architectures.